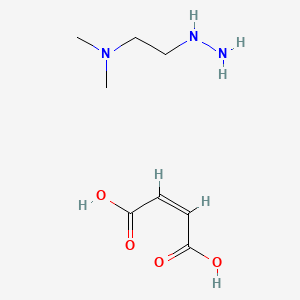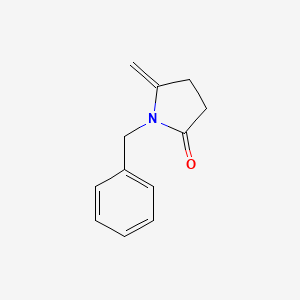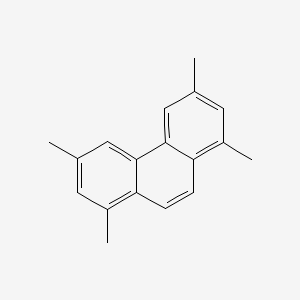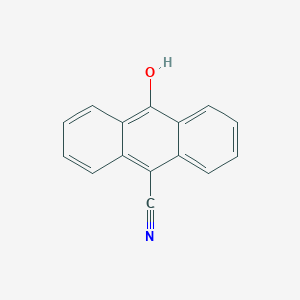![molecular formula C13H14N2OS2 B14716132 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione CAS No. 21344-34-3](/img/structure/B14716132.png)
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione is a heterocyclic compound that features a morpholine ring, a thienopyridine core, and an ethanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione typically involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thio-pyran-4-carbonitrile with morpholine through a Dimroth rearrangement . This method provides a straightforward approach to obtaining the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thienopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione involves its interaction with specific molecular targets. The thienopyridine core can interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, while the ethanethione group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds like 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione share structural similarities and exhibit similar biological activities.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds are used as host materials for organic light-emitting diodes and have high triplet energy.
Uniqueness
1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione is unique due to its combination of a morpholine ring, thienopyridine core, and ethanethione group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
21344-34-3 |
|---|---|
Molecular Formula |
C13H14N2OS2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione |
InChI |
InChI=1S/C13H14N2OS2/c17-12(15-2-4-16-5-3-15)8-10-7-11-1-6-18-13(11)14-9-10/h1,6-7,9H,2-5,8H2 |
InChI Key |
GUGLHOBMOBNJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)CC2=CN=C3C(=C2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



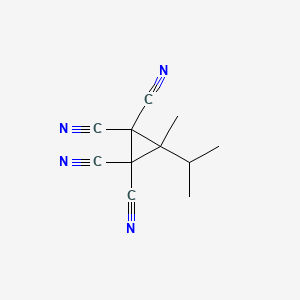
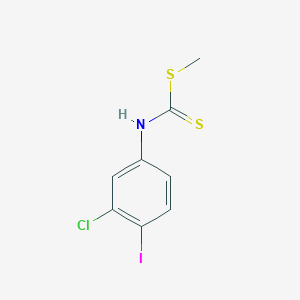
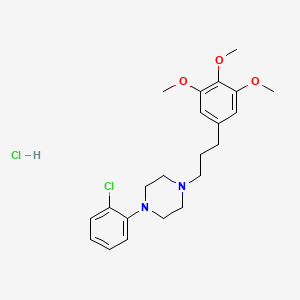

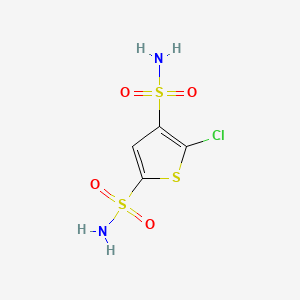
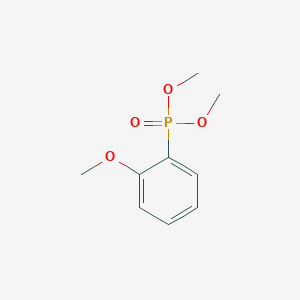
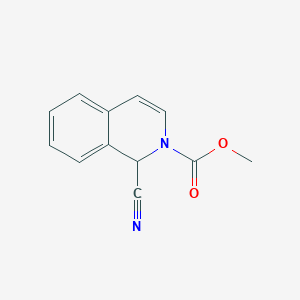
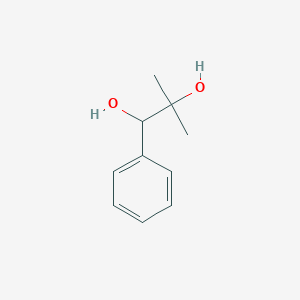
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
